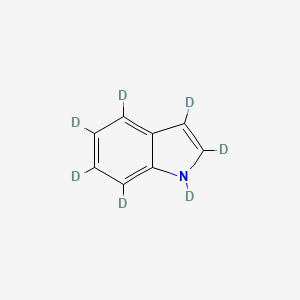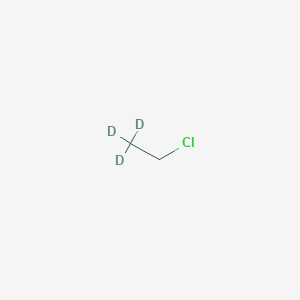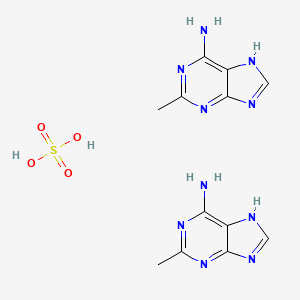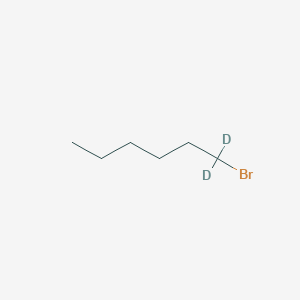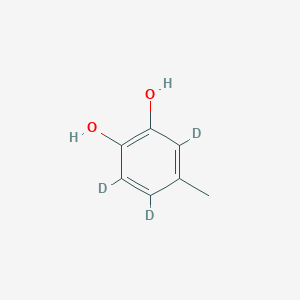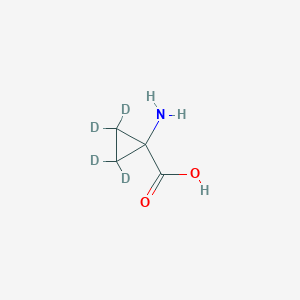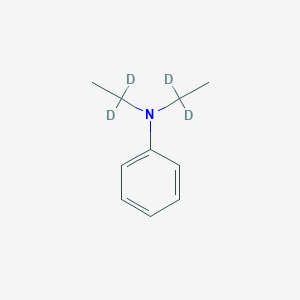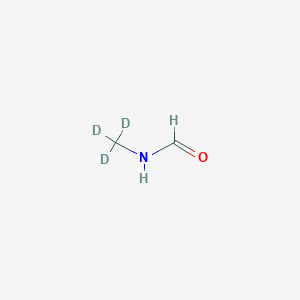
10-Methyl-heptadecanoic acid
Übersicht
Beschreibung
10-Methyl-heptadecanoic acid is a long-chain fatty acid . Its molecular formula is C18H36O2 and it has a molecular weight of 284.5 g/mol .
Molecular Structure Analysis
The InChI string for 10-Methyl-heptadecanoic acid isInChI=1S/C18H36O2/c1-3-4-5-8-11-14-17 (2)15-12-9-6-7-10-13-16-18 (19)20/h17H,3-16H2,1-2H3, (H,19,20) . This indicates the presence of 18 carbon atoms, 36 hydrogen atoms, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
10-Methyl-heptadecanoic acid has a molecular weight of 284.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 15 .Wissenschaftliche Forschungsanwendungen
Myocardial Metabolic Tracer
10-Methyl-heptadecanoic acid has been explored for its potential as an indicator of myocardial metabolism. A study by Livni et al. (1982) focused on beta-methyl[1-11C]heptadecanoic acid as a myocardial metabolic tracer for positron emission tomography. They found that this tracer shows significant uptake in the heart, both in rats and dogs, and can effectively identify areas of infarction in the heart (Livni et al., 1982).
Metabolism in Rat Heart and Liver
Fink et al. (1990) investigated the metabolism of beta-methyl-[1-14C]heptadecanoic acid in perfused rat hearts and livers. Their findings reveal a difference in the metabolic pathways between the heart and liver. In the heart, the majority of metabolism occurs via omega-oxidation and esterification, while in the liver, alpha-oxidation is predominant. This study provides insights into the differential metabolism of beta-methyl-heptadecanoic acid in different organs (Fink et al., 1990).
Automated Synthesis for Medical Studies
An automated synthesis system for the preparation of [1-11C]fatty acids, including 3-methyl [1-11C]heptadecanoic acid, was developed by Takahashi et al. (1988). This advancement aids in accommodating the increasing demand for [1-11C]fatty acids in routine medical studies. The automated system facilitates efficient synthesis, demonstrating the potential for broader application in medical research (Takahashi et al., 1988).
Characterization in Ruminant Fats
Alves et al. (2006) conducted a study to define the isomeric composition of heptadecenoic acid, a minor constituent of ruminant fats. Their research helps in understanding the specific isomeric forms of heptadecenoic acid present in different types of ruminant milk and intramuscular fat, contributing to the characterization of fatty acids in food sources (Alves et al., 2006).
Ripening Fruits and Aroma Components
Schöttler and Boland (1996) studied the biosynthesis of dodecano-4-lactone in ripening fruits, using a derivative of heptadecanoic acid. Their research reveals the crucial role of epoxide hydrolase in the enantioselective generation of aroma components in fruits like nectarines and strawberries. This highlights the application of heptadecanoic acid derivatives in understanding flavor development in fruits (Schöttler & Boland, 1996).
Method for Fatty Acid Methyl Ester Preparation
Fosbrooke and Tamir (1968) described a modified method for preparing methyl esters from fatty acids, including heptadecanoic acid. This method is significant for the quantification of serum triglycerides and non-esterified fatty acids, demonstrating the practical application of heptadecanoic acid in biochemical analysis (Fosbrooke & Tamir, 1968).
Zukünftige Richtungen
Research on fatty acids like 10-Methyl-heptadecanoic acid is ongoing, with potential applications in various fields. For instance, odd-chain fatty acids have been found to have inhibitory effects towards fungal growth and the production of mycotoxins . This suggests potential applications of these compounds in the development of antifungal agents .
Wirkmechanismus
Target of Action
This compound belongs to the class of long-chain fatty acids , which are known to interact with a variety of cellular components, including cell membranes and various enzymes
Biochemical Pathways
Long-chain fatty acids like this compound are known to play roles in various biochemical processes, including lipid metabolism and inflammation . The specific pathways affected by 10-Methyl-heptadecanoic acid and their downstream effects remain to be elucidated.
Eigenschaften
IUPAC Name |
10-methylheptadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-4-5-8-11-14-17(2)15-12-9-6-7-10-13-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCDKBAXFALNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415223 | |
| Record name | 10-methylheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methyl-heptadecanoic acid | |
CAS RN |
26429-10-7 | |
| Record name | 10-methylheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



